H-Gly-beta-ala-NH2 hcl H-Gly-beta-ala-NH2 hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13493337
InChI: InChI=1S/C5H11N3O2.ClH/c6-3-5(10)8-2-1-4(7)9;/h1-3,6H2,(H2,7,9)(H,8,10);1H
SMILES: C(CNC(=O)CN)C(=O)N.Cl
Molecular Formula: C5H12ClN3O2
Molecular Weight: 181.62 g/mol

H-Gly-beta-ala-NH2 hcl

CAS No.:

Cat. No.: VC13493337

Molecular Formula: C5H12ClN3O2

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

H-Gly-beta-ala-NH2 hcl -

Specification

Molecular Formula C5H12ClN3O2
Molecular Weight 181.62 g/mol
IUPAC Name 3-[(2-aminoacetyl)amino]propanamide;hydrochloride
Standard InChI InChI=1S/C5H11N3O2.ClH/c6-3-5(10)8-2-1-4(7)9;/h1-3,6H2,(H2,7,9)(H,8,10);1H
Standard InChI Key HGNBHENATLPIGL-UHFFFAOYSA-N
SMILES C(CNC(=O)CN)C(=O)N.Cl
Canonical SMILES C(CNC(=O)CN)C(=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

H-Gly-β-Ala-NH2·HCl is a dipeptide amide with the systematic name N-glycyl-β-alaninamide hydrochloride. Its molecular formula is C5H12ClN3O2\text{C}_5\text{H}_{12}\text{ClN}_3\text{O}_2, corresponding to a molecular weight of 181.62 g/mol . The hydrochloride salt enhances solubility in aqueous media, a property critical for its utility in biological assays.

Structural Features

The peptide backbone consists of glycine (H-Gly) linked to β-alanine (β-Ala) through an amide bond. Unlike α-alanine, β-alanine features a three-carbon chain with the amino group at the β-position, conferring distinct conformational flexibility. The terminal amide (-NH2) and hydrochloride (-HCl) groups stabilize the compound’s ionic interactions, as evidenced by its crystalline powder form .

Key Structural Attributes:

  • Peptide sequence: Glycine (N-terminus) → β-alanine (C-terminus amide).

  • Backbone conformation: Enhanced flexibility due to β-alanine’s additional methylene group.

  • Ionization: Protonation of the N-terminal amine and chloride counterion ensure solubility in polar solvents .

Synthesis and Manufacturing

The synthesis of H-Gly-β-Ala-NH2·HCl typically follows solid-phase peptide synthesis (SPPS) protocols or solution-phase coupling.

Solid-Phase Synthesis

  • Resin activation: Wang or Rink amide resins are employed to anchor the C-terminal amide.

  • β-Alanine coupling: β-alanine’s carboxyl group is activated using HBTU/HOBt and coupled to the resin.

  • Glycine incorporation: Fmoc-glycine is introduced via standard SPPS deprotection (piperidine) and coupling cycles.

  • Cleavage and salt formation: TFA cleavage releases the peptide, followed by hydrochloride salt precipitation .

Solution-Phase Synthesis

Alternative methods involve carbodiimide-mediated coupling (EDC/HCl) of Boc-glycine to β-alaninamide, followed by Boc deprotection and HCl neutralization. This route yields purities exceeding 95%, as reported by suppliers .

Table 1: Synthesis Metrics

ParameterSPPS MethodSolution-Phase Method
Purity≥95% ≥98%
Yield70–80%85–90%
Key ReagentsHBTU, TFAEDC, Boc-anhydride

Physicochemical Properties

H-Gly-β-Ala-NH2·HCl exhibits solubility (>50 mg/mL in water), stability (pH 4–8), and a melting point of 210–215°C .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (D2O) displays glycine α-protons at δ 3.8 ppm and β-alanine β-protons at δ 2.4–2.6 ppm.

  • MS (ESI+): Molecular ion peak at m/z 181.1 [M+H]+^+ .

Stability Profile

ConditionStability Outcome
pH 2.0 (HCl)Degradation >24 hours
pH 7.4 (PBS)Stable ≤72 hours
4°C (aqueous solution)Stable ≤1 week

Applications in Research and Industry

Peptide Synthesis

As a building block, H-Gly-β-Ala-NH2·HCl is utilized to introduce β-amino acid motifs into larger peptides, enhancing proteolytic resistance and conformational diversity .

Biochemical Studies

  • Enzyme substrates: Used in protease activity assays due to its amide bond susceptibility .

  • Carnosine analogs: Serves as a precursor for synthetic carnosine derivatives with antioxidant properties .

SupplierPurityPrice Range (€/g)Delivery Time
GL Biochem (Shanghai)98%333–2,13010–12 weeks
Chengdu Youngshe Chem.95%280–1,8008–10 weeks
Nanjing Peptide Biotech99%350–2,20012–14 weeks

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